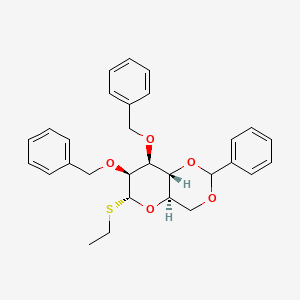

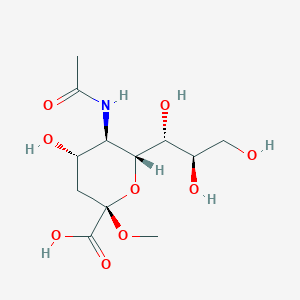

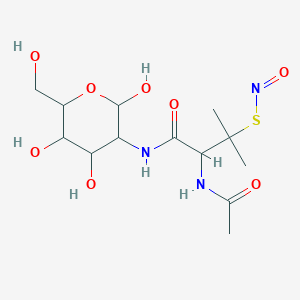

2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

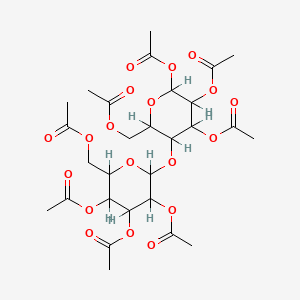

2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol is a complex chemical compound derived from d-mannitol. Its synthesis and properties are of interest in carbohydrate chemistry due to the unique structural features and potential applications.

Synthesis Analysis

The synthesis of related derivatives of d-mannitol, such as the 2,3:4,5-di-O-isopropylidene derivative, involves the preparation from 1,6-di-O-benzoyl-d-mannitol, with structures established by 13 C-NMR spectroscopy (Gawrońska, 1988). Another relevant synthesis approach includes the nitrous acid deamination of 2-amino-2-deoxy-D-glucose and subsequent reductive amination (Claustre, Bringaud, Azéma, Baron, Périé, & Willson, 1999).

Molecular Structure Analysis

The molecular structure of related compounds includes the characterization of 1,3-dioxane rings adopting a skew conformation and sugar carbon chains bent around specific bonds, as found by IR data and molecular mechanics calculations (Gawrońska, 1988).

Chemical Reactions and Properties

Chemical reactions involving related d-mannitol derivatives can include acidic dehydration, oxidation, and isopropylidenation under neutral conditions. These reactions lead to the formation of various anhydrides, cyclic sulfates, and isopropylidene derivatives (Koerner, Voll, & Younathan, 1977), (Chittenden, 1980).

Physical Properties Analysis

The physical properties of these compounds are often characterized by crystallography and NMR spectroscopy. For instance, certain derivatives crystallize in specific systems, with determined cell dimensions, and are characterized by envelop conformations (Krajewski, Gluziński, Pakulski, Zamojski, Mishnev, & Ķemme, 1994).

Chemical Properties Analysis

The chemical properties include reactivity towards different chemical agents, stability under various conditions, and the ability to undergo transformations into other derivatives. For example, the isopropylidenation under neutral conditions reveals insights into the reactivity and stability of the isopropylidene group in d-mannitol derivatives (Chittenden, 1980).

Aplicaciones Científicas De Investigación

Radiopharmaceutical Applications : A study by Szarek et al. (1986) discusses the synthesis of 2-deoxy-2-fluoro-D-glucose from a compound closely related to 2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol. This compound is used in medical imaging as a radiopharmaceutical (Szarek, Hay, Doboszewski, & Perlmutter, 1986).

Synthesis of Derivatives for Medical Applications : Klein et al. (1989) described a method for producing derivatives of 2,3:5,6-di-O-isopropylidene-D-mannitol, which could be relevant for synthesizing various bioactive molecules (Klein, Boons, Veeneman, Marel, & Boom, 1989).

Synthesis of Amino Derivatives : Roth, Pigman, and Danishefsky (1964) studied the catalytic reduction of D-fructose oxime to produce 2-amino-2-deoxy-D-mannitol, a compound related to the target molecule. This research may offer insights into the synthesis of amino derivatives of mannitol (Roth, Pigman, & Danishefsky, 1964).

Conformational Studies : Gawrońska (1988) conducted a study on the synthesis and conformations of di-O-isopropylidene-d-mannitol derivatives. Understanding the conformations of such compounds can be crucial in predicting their reactivity and interactions (Gawrońska, 1988).

Pharmaceutical Synthesis : Szarek, Hay, and Perlmutter (1983) again highlighted the synthesis of 2-deoxy-2-fluoro-D-glucose for radiopharmaceutical use, indicating the relevance of these derivatives in medical applications (Szarek, Hay, & Perlmutter, 1983).

Safety And Hazards

The safety data sheet (SDS) for 2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol can be viewed and downloaded for free at Echemi.com4. The SDS contains information about the potential hazards of the compound and how to handle it safely.

Direcciones Futuras

Given its remarkable efficacy in combating various pathogens, 2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol has significant potential for future advancements in the biomedical field2. However, more research is needed to fully understand its properties and potential applications.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to dedicated chemical databases or scientific publications.

Propiedades

IUPAC Name |

[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-12(2)18-5-7(15-11(14)17)9(20-12)10-8(16)6-19-13(3,4)21-10/h7-10,16H,5-6H2,1-4H3,(H3,14,15,17)/t7-,8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBXATAWVSAMQB-ZYUZMQFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(O1)C2C(COC(O2)(C)C)O)NC(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]([C@@H](O1)[C@H]2[C@@H](COC(O2)(C)C)O)NC(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.